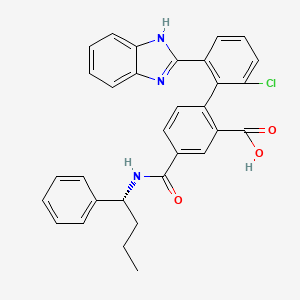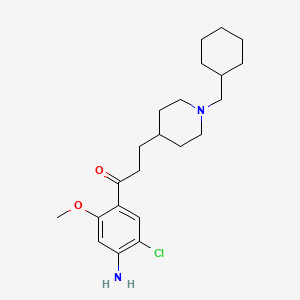
delta-2-Albomycin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its unique chemical formula, C₃₇H₅₇FeN₁₂O₁₈S, and a molecular weight of 1045.828 g/mol . This compound is particularly interesting due to its iron-binding properties and its role in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Albomycin A1 involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The process often requires specific reagents such as iron salts, hydroxamic acids, and various protecting groups to ensure the stability of intermediate compounds. Reaction conditions usually involve controlled temperatures and pH levels to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to produce the compound in larger quantities. This method leverages genetically engineered microorganisms that can synthesize the compound efficiently, followed by purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Delta-2-Albomycin A1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the iron center.
Reduction: Reduction reactions can modify the iron-binding sites, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxamate groups, leading to different analogs of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Wissenschaftliche Forschungsanwendungen
Delta-2-Albomycin A1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron-binding mechanisms and coordination chemistry.
Biology: Investigated for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating iron-related disorders and infections.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.
Wirkmechanismus
The mechanism of action of Delta-2-Albomycin A1 involves its ability to bind iron ions through its hydroxamate groups. This binding is crucial for its biological activity, particularly in microbial systems where it can inhibit iron uptake by competing with natural iron chelators. The compound targets iron-binding proteins and receptors, disrupting essential iron-dependent processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Delta-2-Albomycin A1 can be compared with other iron-binding compounds such as:
Ferrichrome: Another hydroxamate-based siderophore with similar iron-binding properties.
Desferrioxamine: A clinically used iron chelator with applications in treating iron overload conditions.
Enterobactin: A highly efficient siderophore produced by bacteria, known for its strong iron-binding affinity.
This compound is unique due to its specific structure and the presence of multiple hydroxamate groups, which confer distinct binding characteristics and biological activities .
Eigenschaften
Molekularformel |
C37H63FeN12O18S+3 |
|---|---|
Molekulargewicht |
1051.9 g/mol |
IUPAC-Name |
1-[[(4R)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1R,2R)-2-[(2R,3S,4S,5R)-5-[(4Z)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]-hydroxyamino]ethylideneoxidanium;iron |
InChI |
InChI=1S/C37H60N12O18S.Fe/c1-17(51)47(65)12-5-8-20(38)30(57)40-21(9-6-13-48(66)18(2)52)31(58)41-22(10-7-14-49(67)19(3)53)32(59)42-23(16-50)33(60)44-25(35(61)62)26(54)29-27(55)28(56)34(68-29)46-15-11-24(43-36(39)63)45(4)37(46)64;/h11,15,20-23,25-29,34,50,54-56,65-67H,5-10,12-14,16,38H2,1-4H3,(H2,39,63)(H,40,57)(H,41,58)(H,42,59)(H,44,60)(H,61,62);/p+3/b43-24-;/t20-,21-,22+,23+,25-,26-,27+,28+,29-,34-;/m1./s1 |
InChI-Schlüssel |
XEGJEKIQLBLKHJ-OOXACHQASA-Q |
Isomerische SMILES |
CC(=[OH+])N(CCC[C@H](C(=O)N[C@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CO)C(=O)N[C@H]([C@H]([C@@H]1[C@H]([C@@H]([C@@H](S1)N2C=C/C(=N/C(=O)N)/N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Kanonische SMILES |
CC(=[OH+])N(CCCC(C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=NC(=O)N)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

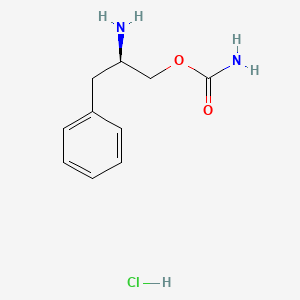

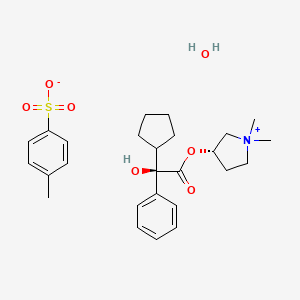
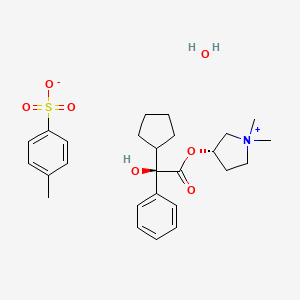
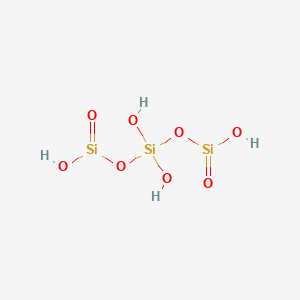

![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

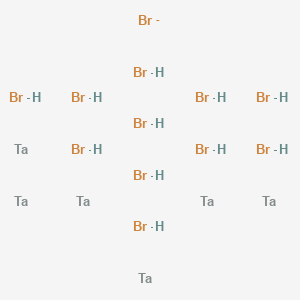
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
